

"Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride molecular weight"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B1356336

[Get Quote](#)

Technical Guide: Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its key physicochemical properties, a representative synthetic protocol, and a generalized workflow for its preparation, tailored for professionals in the field of chemical and pharmaceutical research.

Core Physicochemical Data

The essential quantitative data for **Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride** are summarized in the table below. This information is critical for experimental design, analytical characterization, and computational modeling.

Property	Value	Reference
Molecular Weight	177.58892 g/mol	[1]
Molecular Formula	C ₅ H ₈ ClN ₃ O ₂	[1]
CAS Number	27116-93-4	[1]
Monoisotopic Mass	177.0305042 Da	[1]
Topological Polar Surface Area	81 Å ²	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	2	[1]

Synthesis and Experimental Protocols

The synthesis of 5-aminopyrazole derivatives is a well-established area of heterocyclic chemistry, often serving as key intermediates in the development of bioactive molecules.[\[2\]](#) The following protocol is a representative method for the synthesis of a related compound, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, which illustrates the core chemical transformations involved.

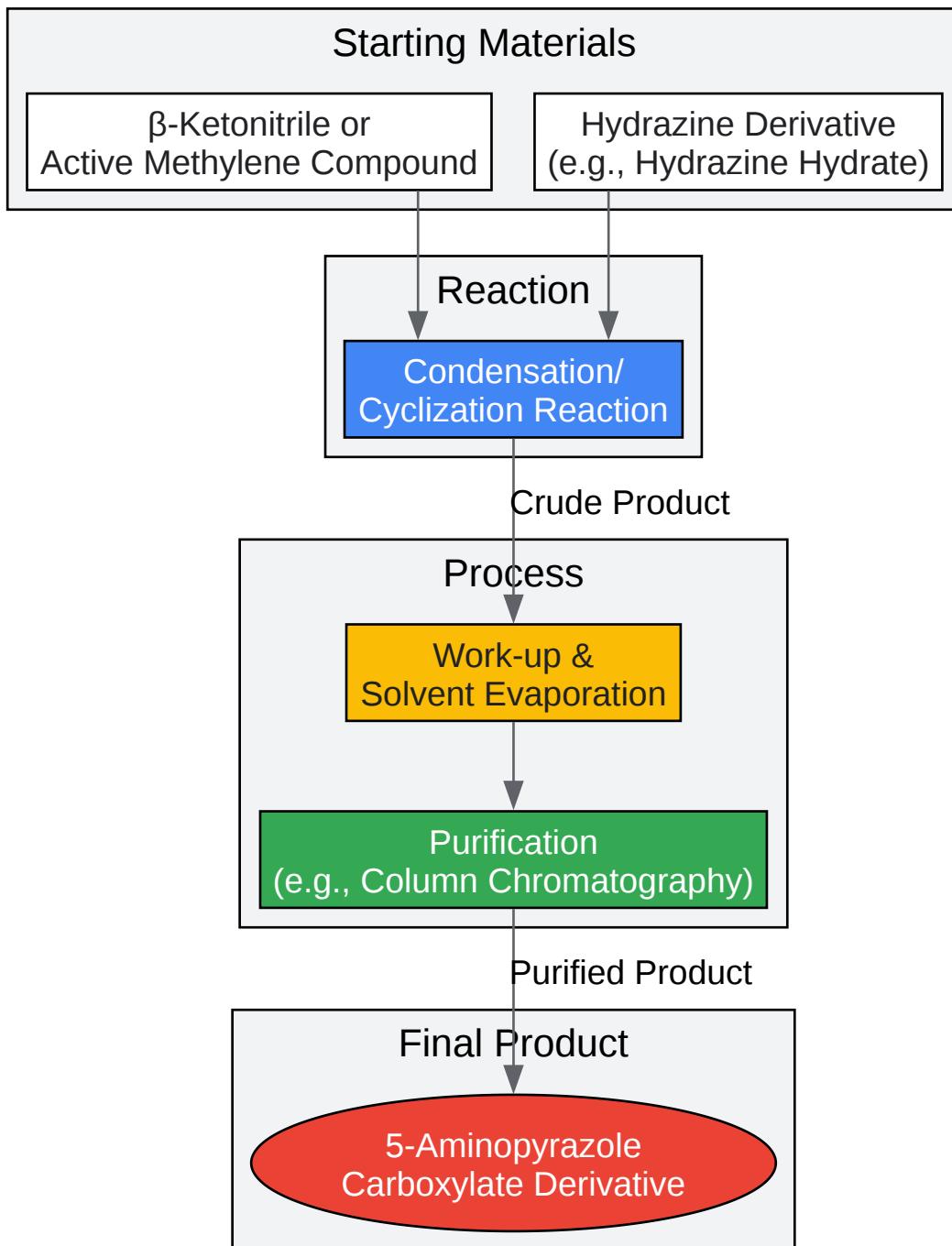
Representative Protocol: Synthesis of Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate[\[3\]](#)

This procedure details a multi-step synthesis starting from ethyl cyanoacetate.

Materials:

- Potassium hydroxide (KOH)
- Acetonitrile (MeCN)
- Ethyl cyanoacetate

- Carbon disulfide (CS₂)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Hydrazine hydrate (N₂H₄·H₂O)
- Ethanol (EtOH)


Procedure:

- Preparation of the Ketene Dithioacetal Intermediate:
 - A solution of potassium hydroxide (11.2 g, 0.2 mol) in acetonitrile (200 ml) is prepared in a round-bottomed flask and cooled in an ice bath to 273 K.
 - Ethyl cyanoacetate (22.7 g, 0.2 mol) is added gradually to the cooled solution via a dropping funnel.
 - After stirring for 30 minutes at 273 K, carbon disulfide (15.2 g, 0.2 mol) is added while maintaining vigorous stirring.
 - The mixture is stirred for an additional hour, after which dimethyl sulfate (50.4 g, 0.4 mol) is added through the dropping funnel. The reaction is then left to proceed overnight.
 - The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
- Cyclization to Form the Pyrazole Ring:
 - The crude intermediate from the previous step is dissolved in ethanol (50 ml).
 - Hydrazine hydrate (12.5 g, 0.2 mol) is added to the solution via a dropping funnel.
 - The resulting solution is evaporated in vacuo to yield the crude product.
 - Purification is achieved through column chromatography to afford the final product, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of 5-aminopyrazole esters, a common structural motif in medicinal chemistry. This process typically involves the reaction of a β -ketonitrile or a related active methylene compound with a hydrazine derivative.

Generalized Synthesis of 5-Aminopyrazole Carboxylates

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the generalized synthetic workflow for 5-aminopyrazole carboxylates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [wap.guidechem.com]
- 2. BIOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- To cite this document: BenchChem. ["Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride molecular weight"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356336#methyl-4-amino-1h-pyrazole-5-carboxylate-hydrochloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com